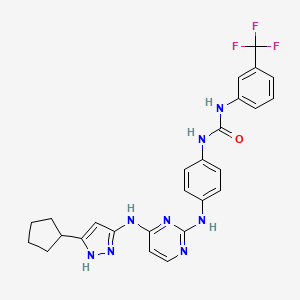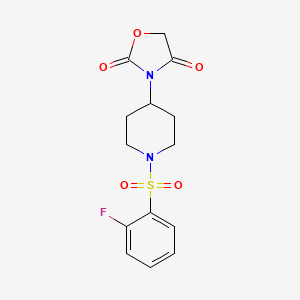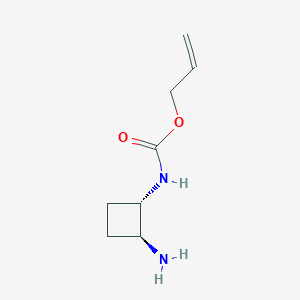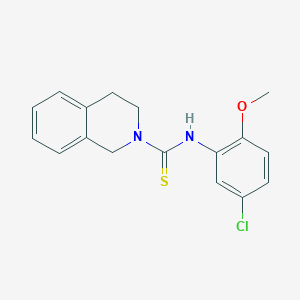
2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features several functional groups, including fluorine, thiophene, oxadiazole, and triazole, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic routes for 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involve multi-step organic synthesis. One common method begins with the preparation of the thiophen-3-yl oxadiazole, followed by the formation of the triazole ring, and finally the introduction of the fluorine-substituted benzamide group. Each step requires specific reagents and reaction conditions, often involving catalysts and specific temperatures to ensure high yields and purity. Industrial production methods for this compound would scale these synthetic routes to larger quantities, optimizing reaction conditions and purification processes to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: : Certain functional groups within the molecule can be selectively reduced, potentially altering the triazole or oxadiazole rings.
Cyclization: : The triazole ring is stable but can be involved in cyclization reactions under specific conditions, leading to the formation of new ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions but can include a wide range of derivatives with different functional groups attached to the original scaffold.
Applications De Recherche Scientifique
Chemistry: : It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Biology: : It can be used as a probe to study biological processes, especially those involving its specific functional groups.
Medicine: : The compound's structure suggests potential pharmaceutical applications, particularly in targeting specific proteins or receptors.
Industry: : It may be used in the development of new materials or as an intermediate in the production of other high-value chemicals.
Mécanisme D'action
The mechanism of action of this compound is determined by its interaction with molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For instance, the triazole and oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target. The precise pathways involved depend on the specific context in which the compound is used, whether in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds may include:
3-(Thiophen-3-yl)-1,2,4-oxadiazoles: : Lacking the triazole and fluorine-substituted benzamide moieties, these compounds may have different reactivity and biological activity.
1H-1,2,3-triazoles: : Without the thiophene and oxadiazole rings, these compounds are less complex and may have different target interactions.
Fluoro-benzamides: : These compounds may share some chemical reactivity but lack the additional functionality provided by the triazole and oxadiazole rings.
Propriétés
IUPAC Name |
2-fluoro-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2S/c18-13-4-2-1-3-12(13)16(25)19-6-7-24-9-14(21-23-24)17-20-15(22-26-17)11-5-8-27-10-11/h1-5,8-10H,6-7H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSAPFWVRMIYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)
![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)
![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)
![(3-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}-5-(trifluoromethyl)phenyl)methanol](/img/structure/B2547203.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2547204.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2547208.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2547209.png)



![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2547217.png)
![6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)


